Chlorotoxin (CLTX) is a 36-amino acid peptide initially isolated from the venom of the Israeli deathstalker scorpion, Leiurus quinquestriatus [, ]. It belongs to a family of small, disulfide-rich peptides known as scorpion toxins [, ]. CLTX is characterized by its high stability and unique ability to preferentially bind to certain types of cancer cells, particularly gliomas and tumors of neuroectodermal origin [, ]. This property has led to its exploration as a valuable tool for tumor imaging, targeted therapy, and other biomedical applications [].
Future Directions
Investigating Chlorotoxin-like Peptides: The discovery of CLTX has spurred interest in identifying and characterizing other scorpion venom peptides with similar properties [, ]. Exploring the therapeutic potential of these peptides could lead to novel cancer treatments.
Compound Description: [18F]-FP-Chlorotoxin is a radiolabeled derivative of chlorotoxin, synthesized by reacting chlorotoxin with [18F]-NFB (4-nitrophenyl 2-[18F]fluoropropionate). This compound is designed for Positron Emission Tomography (PET) imaging of gliomas, leveraging the tumor-targeting properties of chlorotoxin. []
Relevance: [18F]-FP-Chlorotoxin exhibits a similar tumor-targeting ability to chlorotoxin, making it suitable for glioma imaging. Preclinical studies demonstrated its ability to accumulate in glioma tissues with a higher tumor-to-background ratio compared to [18F]-FDG, a standard PET tracer, suggesting its potential as a diagnostic tool for gliomas. []
Iodochlorotoxin (131I-Chlorotoxin or 131I-TM-601)
Compound Description: 131I-Chlorotoxin is a radiopharmaceutical composed of chlorotoxin linked to the radioisotope iodine-131. Developed for targeted radiotherapy of gliomas, it exploits the tumor-specific binding properties of chlorotoxin to deliver radiation directly to cancer cells. [, , , , ]
Relevance: Similar to chlorotoxin, 131I-Chlorotoxin displays high affinity for glioma cells. The attached iodine-131 provides a radioactive payload for targeted radiotherapy. Clinical trials have investigated its safety and efficacy, suggesting its potential as a therapeutic agent for gliomas. [, , , , ]
Chlorotoxin-Cy5.5
Compound Description: Chlorotoxin-Cy5.5 is a conjugate of chlorotoxin and the near-infrared fluorescent dye Cy5.5. It acts as a tumor-imaging agent, enabling the visualization of cancer cells during surgery. [, ]
Relevance: This conjugate retains the tumor-targeting ability of chlorotoxin and emits near-infrared fluorescence upon excitation. This property enables real-time identification of tumor margins during surgical procedures, potentially improving the accuracy of tumor resection and reducing recurrence. [, ]
Chlorotoxin-Saporin (CTX-SAP)
Compound Description: Chlorotoxin-Saporin is a targeted toxin conjugate comprising chlorotoxin linked to Saporin, a ribosome-inactivating protein. This conjugate is designed to specifically kill cancer cells by targeting chlorotoxin to tumor cells and delivering the cytotoxic Saporin payload. []
Relevance: CTX-SAP combines the cell-targeting properties of chlorotoxin with the potent cytotoxicity of Saporin. This combination results in a targeted therapeutic agent that aims to selectively eliminate cancer cells while minimizing damage to healthy tissues. []
Chlorotoxin-IgG-Fc Fusion Proteins
Compound Description: These are engineered proteins where chlorotoxin is fused to the Fc region of human immunoglobulin G (IgG). They exist in both monomeric (M-CTX-Fc) and dimeric forms and are being investigated for their potential to target and inhibit the growth of glioma and pancreatic cancer cells. [, ]
Relevance: These fusion proteins retain the tumor-targeting properties of chlorotoxin. The Fc region of IgG provides additional functionalities, such as increased serum half-life and the potential to elicit antibody-dependent cell-mediated cytotoxicity (ADCC) against tumor cells. [, ]
Buthus martensii Karsch Chlorotoxin (BmK CT)
Compound Description: BmK CT is a chlorotoxin-like peptide isolated from the venom of the Chinese scorpion Buthus martensii Karsch. It shares structural similarities with chlorotoxin and exhibits similar inhibitory effects on glioma cell growth and invasion. [, , ]
Relevance: BmK CT is a naturally occurring analog of chlorotoxin, suggesting a conserved mechanism of action. Its similar biological activity makes it a valuable tool for comparative studies and further exploration of its therapeutic potential against gliomas. [, , ]
Compound Description: These are synthetic peptides designed based on the structure of chlorotoxin, incorporating two cyclic structures for increased stability and target affinity. They are being explored for targeted imaging of glioblastomas. []
Relevance: These peptides mimic the tumor-targeting properties of chlorotoxin while potentially offering improved stability and pharmacokinetic profiles due to their bicyclic structure. This makes them promising candidates for developing new imaging and therapeutic agents. []
Chlorotoxin Fragments
Compound Description: Researchers have synthesized various linear fragments of chlorotoxin, lacking the characteristic disulfide bonds, to study the structure-activity relationship of the peptide. Notably, the C-terminal octapeptide fragment retained the ability to inhibit cell migration. []
Relevance: Investigating chlorotoxin fragments helps identify the minimal active sequence required for its biological activities. Understanding the contributions of different regions of the peptide to its function can guide the development of smaller and more targeted therapeutic molecules. []
Disulfide Bond Analogs of Chlorotoxin
Compound Description: These are synthetic analogs of chlorotoxin where the disulfide bonds, crucial for its structure and stability, are replaced with l-α-aminobutyric acid residues. Studying these analogs provides insights into the role of each disulfide bond in the peptide’s folding, stability, and biological activity. []
Relevance: Analyzing the impact of replacing disulfide bonds on chlorotoxin’s structure and activity helps determine which structural features are essential for its function. This information is crucial for designing more stable and efficient analogs for therapeutic applications. []
Source and Classification
Chlorotoxin is primarily isolated from the venom of the scorpion Leiurus quinquestriatus, commonly known as the Israeli yellow scorpion. It belongs to a class of proteins known as scorpion toxins, which are characterized by their ability to disrupt ion channel functions in target cells. The compound is classified under neurotoxins due to its effects on neural tissues and its interaction with ion channels, particularly chloride channels.
Synthesis Analysis
Methods
Chlorotoxin can be synthesized using various methods, including:
Native Chemical Ligation: This method allows for the synthesis of long peptides by joining two peptide fragments through a thioester bond. Recent advancements have made it suitable for Fmoc-based solid-phase peptide synthesis (SPPS) . The process involves creating a thioester at the C-terminal of one peptide fragment, which can then react with a second peptide containing a cysteine residue.
Solid-Phase Peptide Synthesis: This technique has been widely used for synthesizing chlorotoxin fragments. Standard stepwise Fmoc SPPS methods are employed, utilizing automated synthesizers . The peptides are cleaved from the resin using specific cleavage cocktails and purified via reversed-phase high-performance liquid chromatography (RP-HPLC).
Recombinant DNA Techniques: Chlorotoxin can also be produced in Escherichia coli using recombinant DNA technology. The gene encoding chlorotoxin is cloned into plasmids that facilitate expression in bacterial systems, followed by purification through metal affinity chromatography .
Technical Details
The synthesis typically involves:
Deprotection and Cleavage: Peptides are deprotected and cleaved from the resin using trifluoroacetic acid mixtures.
Purification: Crude peptides are purified using RP-HPLC, ensuring high purity levels necessary for biological assays.
Characterization: Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of synthesized chlorotoxin.
Molecular Structure Analysis
Chlorotoxin consists of 36 amino acids with a specific sequence that includes several cysteine residues capable of forming disulfide bonds, contributing to its structural stability . The molecular structure features a compact fold stabilized by these disulfide linkages, which are crucial for its biological activity.
Data
Molecular Weight: Approximately 4 kDa.
Amino Acid Sequence: The sequence includes critical residues that facilitate its interaction with chloride channels and other cellular targets.
Chemical Reactions Analysis
Chlorotoxin undergoes various chemical reactions that are pivotal for its function:
Binding Reactions: Chlorotoxin binds specifically to chloride channels, inhibiting their activity. This binding is essential for its role in disrupting cellular ion homeostasis.
Chemical Modifications: Research has explored modifications at specific amino acid residues to enhance or alter its biological activity, such as substituting cysteine residues with alanine to prevent disulfide bond formation .
Technical Details
The binding affinity and kinetics can be analyzed using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), providing insights into how chlorotoxin interacts with its targets.
Mechanism of Action
Chlorotoxin exerts its effects primarily through binding to chloride channels on glioma cells, leading to altered cell signaling pathways. This interaction inhibits cell migration and proliferation, making it a potential therapeutic agent against gliomas.
Process Data
Inhibition of Cell Migration: Studies have shown that chlorotoxin fragments can inhibit cell migration effectively, indicating that the C-terminal region plays a critical role in this bioactivity .
Cell Death Induction: Chlorotoxin has been observed to induce apoptosis in tumor cells, further supporting its potential as an anticancer agent.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Chlorotoxin is typically presented as a lyophilized powder when commercially available.
Solubility: It is soluble in aqueous buffers at physiological pH, making it suitable for biological assays.
Chemical Properties
Stability: Chlorotoxin is stable under acidic conditions but can undergo thiolysis under neutral conditions, which may affect its activity during synthesis or storage .
pH Sensitivity: Its activity may vary with changes in pH, necessitating careful control during experimental procedures.
Applications
Chlorotoxin has several scientific applications:
Targeted Therapy: Due to its selective binding properties, chlorotoxin is being investigated as a vehicle for delivering therapeutic agents directly to tumor cells.
Molecular Imaging: Radiolabeled chlorotoxin derivatives have been developed for imaging gliomas using techniques such as positron emission tomography (PET) .
Research Tool: Chlorotoxin serves as a valuable tool in studying ion channel functions and cellular signaling pathways involved in cancer progression.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Myelin Oligodendrocyte Glycoprotein Peptide (35-55), mouse, rat is a minor component of CNS myelin. Myelin Oligodendrocyte Glycoprotein Peptide (35-55), mouse, rat produces a relapsing-remitting neurological disease with extensive plaque-like demyelination. Myelin Oligodendrocyte Glycoprotein Peptide (35-55), mouse, rat induces strong T and B cell responses and is highly encephalitogenic.
Zonisamide is a 1,2-benzoxazole compound having a sulfamoylmethyl substituent at the 3-position. It has a role as an anticonvulsant, an antioxidant, a central nervous system drug, a protective agent and a T-type calcium channel blocker. It is a member of 1,2-benzoxazoles and a sulfonamide. Zonisamide is a sulfonamide anticonvulsant used as an adjunctive therapy in adults with partial-onset seizures. Zonisamide may act by blocking repetitive firing of voltage-gated sodium channels, leading to a reduction of T-type calcium channel currents or by binding allosterically to GABA receptors. This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate. Zonisamide represents an alternative for patients that remain refractory to established antiepileptic drugs. In 1989, it was approved for commercial use in Japan. The US and Europe approved it in 2000 and 2005, respectively. Zonisamide is an Anti-epileptic Agent. The mechanism of action of zonisamide is as a Carbonic Anhydrase Inhibitor, and P-Glycoprotein Inhibitor. The physiologic effect of zonisamide is by means of Decreased Central Nervous System Disorganized Electrical Activity. Zonisamide is a new generation anticonvulsant that is typically used in combination with other antiepileptic medications for partial onset seizures. Zonisamide has not been associated with elevations in serum aminotransferase levels and clinically apparent drug induced liver disease has been reported with its use but is very rare. Zonisamide is a sulfonamide derivative with an anticonvulsant property. The exact mechanism of action remains to be elucidated. Zonisamide appears to block sodium and calcium channels, thereby stabilizing neuronal membranes and suppressing neuronal hyper-synchronization. Although zonisamide shows affinity for the gamma-aminobutyric acid (GABA)/benzodiazepine receptor ionophore complex, it does not potentiate the synaptic activity of GABA. In addition, this agent also facilitates both dopaminergic and serotonergic neurotransmission. Zonisamide is a sulfonamide anticonvulsant approved for use as an adjunctive therapy in adults with partial-onset seizures. Zonisamide may be a carbonic anhydrase inhibitor although this is not one of the primary mechanisms of action. Zonisamide may act by blocking repetitive firing of voltage-gated sodium channels leading to a reduction of T-type calcium channel currents, or by binding allosterically to GABA receptors. This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate. A benzisoxazole and sulfonamide derivative that acts as a CALCIUM CHANNEL blocker. It is used primarily as an adjunctive antiepileptic agent for the treatment of PARTIAL SEIZURES, with or without secondary generalization.
Ziconotide (also known as SNX-111) is a neurotoxic peptide derived from the cone snail Conus magus comprising 25 amino acids with three disulphide bonds. Other such peptides, collectively termed conotoxins, exist, and some have shown efficacy in binding specific subsets of calcium channels; ziconotide is used in part because it can be synthesized without loss of proper bond formation or structural elements. Ziconotide is used to manage severe chronic pain refractory to other methods, through its ability to inhibit N-type calcium channels involved in nociceptive signalling. Ziconotide was granted FDA approval on December 28, 2004 for marketing by TerSera therapeutics LLC. under the name Prialt. To date, ziconotide is the only calcium channel blocking peptide approved for use by the FDA. Ziconotide is a synthetic, nonopiod, twenty-five amino acid polybasic peptide analogue of an omega-conotoxin derived from the marine snail Conus magus with analgesic activity. Ziconotide appears to block neuronal N-type voltage-sensitive calcium channels (NCCB), inhibiting transmission from pain-sensing primary nociceptors. This agent may exhibit significant analgesic activity in refractory pain. See also: Ziconotide Acetate (has salt form).
Xipamide is a member of benzamides. Xipamide is a sulfonamide-based diuretic. Xipamide acts on the distal convoluted tubules. In addition, this agent has a weak inhibitory effect on carbonic anyydrase (CA). A sulfamoylbenzamide analog of CLOPAMIDE. It is diuretic and saluretic with antihypertensive activity. It is bound to PLASMA PROTEINS, thus has a delayed onset and prolonged action.
Vancomycin is a complex glycopeptide from Streptomyces orientalis. It inhibits a specific step in the synthesis of the peptidoglycan layer in the Gram-positive bacteria Staphylococcus aureus and Clostridium difficile. It has a role as an antimicrobial agent, an antibacterial drug and a bacterial metabolite. It is functionally related to a vancomycin aglycone. It is a conjugate base of a vancomycin(1+). Vancomycin hydrochloride is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as infections caused by Clostridium difficile and Staphylococcus aureus. Clostridium difficile and Staphylococcus aureus are bacteria that can cause opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.
Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. As of January 29 2018, CutisPharma's Firvanq is the only FDA approved vancomycin oral liquid treatment option available for the the treatment of Clostridium difficile associated diarrhea and enterocolitis caused by Staphylococcus aureus, including methicillin-resistant strains [LP1196]. Such an oral liquid formulation is expected to make Clostridium difficile associated diarrhea therapy more accessible in comparison to previously available specialty compounding products [LP1196]. Vancomycin is a Glycopeptide Antibacterial. Vancomycin is a natural product found in Trichoderma virens, Ascochyta medicaginicola, and other organisms with data available. Vancomycin is a branched tricyclic glycosylated peptide with bactericidal activity against most organisms and bacteriostatic effect on enterococci. At a site different from that of penicillins and cephalosporins, vancomycin binds tightly to the D-alanyl-D-alanine portion of cell wall precursors, thereby interfering with bacterial cell wall synthesis. This leads to activation of bacterial autolysins that destroy the cell wall by lysis. Vancomycin may also alter the permeability of bacterial cytoplasmic membranes and may selectively inhibit RNA synthesis. Glycopeptide Antibiotic is one of a class of antibiotics originally isolated from plant and soil bacteria with structures containing either a glycosylated cyclic or polycyclic nonribosomal peptide. These antibiotics inhibit the cell wall structure of susceptible organisms (principally Gram-positive cocci) by inhibiting peptidoglycan synthesis. First-generation glycopeptide antibiotics include vancomycin, teicoplanin, and ramoplanin; second-generation semi-synthetic glycopeptide antibiotics include oritavancin, dalbavancin, and telavancin. Vancomycin is only found in individuals that have used or taken this drug. It is an antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. [PubChem]The bactericidal action of vancomycin results primarily from inhibition of cell-wall biosynthesis. Specifically, vancomycin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix; which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides. Normally this is a five-point interaction. This binding of vancomycin to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, vancomycin alters bacterial-cell-membrane permeability and RNA synthesis. There is no cross-resistance between vancomycin and other antibiotics. Vancomycin is not active in vitro against gram-negative bacilli, mycobacteria, or fungi. Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to RISTOCETIN that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. See also: Vancomycin Hydrochloride (has salt form).
1-[(2,3,4-trimethoxyphenyl)methyl]piperazine is an aromatic amine. Trimetazidine is a piperazine derivative indicated for the symptomatic treatment of stable angina pectoris in patients inadequately controlled or intolerant to first line therapies. Trimetazidine has been studied as a treatment for angina pectoris since the late 1960s. Acidic conditions, caused by anaerobic metabolism and fatty acid oxidation, in response to myocardial ischemia, activate sodium-hydrogen and sodium-calcium antiport systems. The increased intracellular calcium decreases contractility. It is hypothesized that trimetazidine inhibits 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation but not glucose metabolism, preventing the acidic conditions that exacerbate ischemic injury. However, evidence for this mechanism is controversial. Trimetazidine is not FDA approved. However, it has been approved in France since 1978. Trimetazidine is an orally available small molecule compound with anti-ischemic, and potential immunomodulating and antineoplastic properties. Although its exact mechanism is not yet fully elucidated, it is postulated that upon administration, trimetazidine selectively inhibits long-chain 3-ketoacyl coenzyme A thiolase (LC 3-KAT), the final enzyme in the free fatty acid (FFA) beta-oxidation pathway. This stimulates glucose oxidation, which requires less oxygen usage and cellular energy than in the beta-oxidation process. This optimizes myocardial energy metabolism and cardiac functioning in an ischemic condition. In cancer cells, the inhibition of fatty acid oxidation (FAO) alters the metabolic processes needed for tumor cell function and proliferation, thereby inducing tumor cell apoptosis. In addition, inhibition of FAO may potentially block the immunosuppressive functions of myeloid-derived suppressor cells (MSDCs), which are thought to promote malignant cell proliferation and migration by inhibiting T-cell function. A vasodilator used in angina of effort or ischemic heart disease.
Trandolapril is a heterobicylic compound that is (2S,3aR,7aS)-1-[(2S)-2-aminopropanoyl]octahydro-1H-indole-2-carboxylic acid in which the hydrogen of the amino group is substituted by a (2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl group. It is a angiotensin-converting enzyme inhibitor and a prodrug used for the treatment of hypertension. It has a role as a prodrug, an antihypertensive agent and an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor. It is a dicarboxylic acid monoester, a dipeptide, an ethyl ester, a secondary amino compound, a tertiary carboxamide and an organic heterobicyclic compound. It is functionally related to a trandolaprilat. Trandolapril is a non-sulhydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications. It is metabolized to its biologically active diacid form, trandolaprilat, in the liver. Trandolaprilat inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII). ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS). Trandolapril may be used to treat mild to moderate hypertension, to improve survival following myocardial infarction in clinically stable patients with left ventricular dysfunction, as an adjunct treatment for congestive heart failure, and to slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy. Trandolapril is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of trandolapril is as an Angiotensin-converting Enzyme Inhibitor. Trandolapril is an oral angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and heart failure. Trandolapril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury. Trandolapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, trandolapril is converted by de-esterification in the liver into its active form trandolaprilat. Trandolaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Trandolaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow. See also: Trandolaprilat (has active moiety); Trandolapril; verapamil hydrochloride (component of).